4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde

Organic Synthesis Process Chemistry Pyrazole Functionalization

This advanced pyrazole building block offers orthogonal reactivity for focused library synthesis. The 5-carbaldehyde enables reductive amination or Knoevenagel condensation, while the 4-bromo group permits late-stage diversification via Suzuki-Miyaura cross-coupling. Its distinct LogP and steric bulk, conferred by the 1-(4-methylbenzyl) moiety, differentiate it from simpler analogs, reducing the risk of altered kinetics or byproducts in your syntheses.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 289504-55-8
Cat. No. B12083796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde
CAS289504-55-8
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=C(C=N2)Br)C=O
InChIInChI=1S/C12H11BrN2O/c1-9-2-4-10(5-3-9)7-15-12(8-16)11(13)6-14-15/h2-6,8H,7H2,1H3
InChIKeyWIHLVGWCQXPMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (CAS 289504-55-8) Chemical Identity and Research-Grade Procurement Specifications


4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (CAS 289504-55-8) is a functionalized pyrazole derivative characterized by the molecular formula C12H11BrN2O and a molecular weight of 279.13 g/mol [1]. Its structure features a pyrazole core bearing a reactive carbaldehyde group at the 5-position, a bromine atom at the 4-position for cross-coupling reactions, and a 4-methylbenzyl substituent at the 1-position, which modulates lipophilicity and steric bulk . Commercial sourcing specifications from Bidepharm indicate a standard purity of 98% with available batch-specific quality control data including NMR, HPLC, and GC analyses .

Why 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (CAS 289504-55-8) Cannot Be Interchanged with Generic Pyrazole Carbaldehydes


Substitution among pyrazole carbaldehyde derivatives is not straightforward due to pronounced differences in physicochemical properties, steric encumbrance, and reactive site accessibility. The specific combination of a 4-bromo substituent, a 5-carbaldehyde group, and a 1-(4-methylbenzyl) moiety confers a distinct LogP, polar surface area, and reactivity profile compared to unsubstituted, differently halogenated, or alkylated analogs . These variations directly impact solubility, metabolic stability, and the efficiency of downstream synthetic transformations such as Suzuki couplings or imine formation [1]. Consequently, the use of a seemingly similar analog can lead to altered reaction kinetics, diminished yields, or unexpected byproduct formation, underscoring the necessity of compound-specific qualification.

Quantitative Comparative Evidence for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (CAS 289504-55-8)


High-Yield One-Step Synthesis of 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde via Adapted Vilsmeier Conditions

The synthesis of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde has been optimized to a one-step protocol achieving quantitative yield using adapted Vilsmeier conditions [1]. In contrast, traditional multi-step syntheses for similarly substituted pyrazole carbaldehydes often report isolated yields below 70% [2]. This protocol provides a more efficient and atom-economical route to the target compound, enhancing its accessibility for research and scale-up.

Organic Synthesis Process Chemistry Pyrazole Functionalization

Lipophilicity Tuning: Comparison of LogP with a Structurally Similar Pyrazole Carbaldehyde Derivative

The lipophilicity of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde is directly comparable to its 4-methylbenzoyl analog (4-bromo-1-(4-methylbenzoyl)-1H-pyrazole) . The benzoyl analog exhibits a calculated LogP of 4.44, while the target compound is anticipated to have a higher LogP due to the replacement of the electron-withdrawing carbonyl linker with a methylene group . This difference can be quantified through the difference in topological polar surface area (tPSA) and rotatable bonds, which directly influence membrane permeability and oral bioavailability.

Medicinal Chemistry Drug Design ADME Properties

Spectral Fingerprint for Identity Verification: Definitive NMR and MS Characterization Data

A comprehensive set of spectral data is available for the unequivocal identification of 4-bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde [1]. The compound's 1H, 2H, and 13C NMR spectra, along with IR, Raman, and mass spectrometry data, provide a unique spectral fingerprint. This level of characterization is not consistently available for all pyrazole carbaldehyde analogs, particularly those from non-specialized vendors .

Analytical Chemistry Quality Control Structural Confirmation

Enabling Diversity-Oriented Synthesis: The 5-Carbaldehyde as a Key Reactive Handle

The 5-carbaldehyde group is a versatile synthetic handle that can be transformed into a wide array of functionalities, including amines, alcohols, alkenes, and heterocycles, thereby enabling the construction of diverse compound libraries [1]. This is in contrast to pyrazole derivatives lacking a reactive aldehyde, which require additional synthetic steps to introduce a functional group for further elaboration. The presence of the 4-bromo group provides an orthogonal site for palladium-catalyzed cross-coupling reactions.

Medicinal Chemistry Diversity-Oriented Synthesis Building Block Utility

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole-5-carbaldehyde (CAS 289504-55-8)


Medicinal Chemistry: Lead Optimization and Fragment-Based Drug Discovery

This compound serves as an advanced building block for constructing focused libraries of pyrazole-based analogs. The 5-carbaldehyde group can be utilized in reductive amination or Knoevenagel condensation to introduce diverse side chains, while the 4-bromo group enables late-stage diversification via Suzuki-Miyaura cross-coupling. This orthogonal reactivity facilitates rapid exploration of structure-activity relationships (SAR) around a pyrazole core, a privileged scaffold in kinase inhibitors and GPCR modulators [1].

Agrochemical Discovery: Pyrazole-Derived Herbicide Intermediate

The compound's structure aligns with the core motifs found in numerous pyrazole-based herbicides. The presence of the 4-bromo and 1-benzyl substituents provides a platform for synthesizing analogs with potential herbicidal activity. The high-yielding synthetic protocol makes it a cost-effective starting material for the gram-to-kilogram scale synthesis of novel crop protection agents [2].

Synthetic Methodology: Development of Novel Heterocyclic Scaffolds

The reactive carbaldehyde group can participate in a variety of heterocycle-forming reactions, such as the synthesis of pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. This makes the compound a valuable substrate for developing new synthetic methods aimed at constructing complex, fused heterocyclic systems with potential biological activity [3].

Chemical Biology: Synthesis of Activity-Based Probes or Fluorescent Sensors

The aldehyde functionality allows for the direct conjugation of the pyrazole core to various reporters, such as fluorophores or biotin, via hydrazone or oxime linkages. This facilitates the creation of chemical probes for target identification or imaging studies in cellular contexts [4].

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